molecular formula C24H18N4O2 B3000029 N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide CAS No. 2097924-17-7

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide

Cat. No.: B3000029
CAS No.: 2097924-17-7
M. Wt: 394.434
InChI Key: VMESUFWMENIGFY-UHFFFAOYSA-N
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Description

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a xanthene core, which is a tricyclic aromatic system, linked to a pyrazine and pyridine moiety through a carboxamide group. The presence of these heterocyclic rings imparts significant chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the xanthene core, followed by the introduction of the pyrazine and pyridine rings. The carboxamide linkage is then formed through amide coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy or amino derivatives.

Scientific Research Applications

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both pyrazine and pyridine rings, along with the xanthene core, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2/c29-24(28-15-19-23(27-14-13-26-19)16-9-11-25-12-10-16)22-17-5-1-3-7-20(17)30-21-8-4-2-6-18(21)22/h1-14,22H,15H2,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMESUFWMENIGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=NC=CN=C4C5=CC=NC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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